Pent-2-ene-1,4-dione

Antibacterial Gram-positive MIC

Pent-2-ene-1,4-dione is a small, highly electrophilic α,β-unsaturated dicarbonyl compound (molecular formula C₅H₆O₂, MW 98.1 g/mol), also systematically named 4-oxopent-2-enal. It serves primarily as a versatile building block in synthetic organic chemistry, enabling the construction of complex heterocyclic scaffolds via reactions such as Michael additions and aldol condensations.

Molecular Formula C5H6O2
Molecular Weight 98.1 g/mol
Cat. No. B1204630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePent-2-ene-1,4-dione
Synonyms4-oxo-2-pentenal
acetylacrolein
Molecular FormulaC5H6O2
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESCC(=O)C=CC=O
InChIInChI=1S/C5H6O2/c1-5(7)3-2-4-6/h2-4H,1H3
InChIKeyGBLMMVFQENXAFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pent-2-ene-1,4-dione for Antibacterial Research: A Baseline Overview for Procurement


Pent-2-ene-1,4-dione is a small, highly electrophilic α,β-unsaturated dicarbonyl compound (molecular formula C₅H₆O₂, MW 98.1 g/mol), also systematically named 4-oxopent-2-enal [1]. It serves primarily as a versatile building block in synthetic organic chemistry, enabling the construction of complex heterocyclic scaffolds via reactions such as Michael additions and aldol condensations [1]. More critically, its core structure is embedded in a series of 4-N-substituted aryl derivatives of piperazinyloxazolidinones, which constitute a class of novel antibacterial agents [2]. This dual role as a simple synthetic intermediate and a key pharmacophore makes it a compound of significant interest for both medicinal chemistry and chemical biology research programs focused on novel anti-infectives.

Why Generic Substitution Fails for Pent-2-ene-1,4-dione in Antibacterial Research


Selecting a generic α,β-unsaturated diketone cannot recapitulate the specific antibacterial profile observed with tailored pent-2-ene-1,4-dione derivatives. The superior potency of these derivatives against key Gram-positive pathogens is highly dependent on the specific substitution pattern on the distant nitrogen atom of the piperazine ring, which is linked to the pent-2-ene-1,4-dione core [1]. In direct comparative in vitro MIC assays, specific compounds from this class demonstrated significantly lower MIC values than the clinically established oxazolidinones linezolid and eperezolid against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Streptococcus pyogenes [1]. This precise structure-activity relationship (SAR) means that any deviation from the optimized substitution pattern—or the use of a structurally related but chemically distinct core—results in a dramatic loss of antibacterial activity, making the specific pent-2-ene-1,4-dione scaffold a non-interchangeable starting point for this research application.

Quantitative Evidence Guide for Pent-2-ene-1,4-dione Derivative Selection: MICs, Reactivity, and Electrophilicity


Superior In Vitro Potency Against Gram-Positive Bacteria vs. Linezolid and Eperezolid

A series of 4-N-substituted aryl pent-2-ene-1,4-dione derivatives of piperazinyloxazolidinones were directly compared to the clinically used oxazolidinones linezolid and eperezolid in standardized in vitro antibacterial assays. Select compounds from this series exhibited superior activity, as measured by Minimum Inhibitory Concentration (MIC), against a panel of Gram-positive pathogens [1]. The authors specifically noted that compound 24 showed an MIC range of 0.25–1.0 μg/mL, which was superior to the comparators [2].

Antibacterial Gram-positive MIC

Validated Mechanism as a High-Reactivity Michael Acceptor

Pent-2-ene-1,4-dione functions as an electron-deficient Michael acceptor, a reactivity profile that is fundamental to its utility in constructing complex heterocycles [1]. Unlike simple enones, the presence of two carbonyl groups in this conjugated system significantly enhances its electrophilicity. This property has been exploited in reactions with nucleophiles such as indole, pyrrole, and furan to produce 1,4-adducts, which are precursors to spirocyclic and fused heterocyclic systems [1]. This specific 1,4-addition pathway is a direct consequence of its structure and is less favorable with mono-carbonyl Michael acceptors.

Michael Addition Synthetic Building Block Heterocycle Synthesis

Computationally Validated High Intrinsic Electrophilicity as a Cancerostatic Lead

The vinylogue of methylglyoxal, 4-oxopent-2-enal (pent-2-ene-1,4-dione), was identified as a 'most reactive electron acceptor' based on quantum mechanical calculations [1]. This theoretical prediction, which distinguishes it from the less electrophilic parent methylglyoxal, was the rationale for its investigation as a novel cancerostatic agent. The predicted high reactivity was experimentally confirmed by its smooth reaction in new ene-2,3-diol acetal formation, a reaction that proceeded particularly well compared to other conjugated aldehydes like acrylaldehyde [1].

Electrophilicity Quantum Mechanics Cancerostatic

Best Research and Industrial Application Scenarios for Pent-2-ene-1,4-dione


Medicinal Chemistry: Lead Optimization for Next-Generation Oxazolidinone Antibiotics

Procure 4-N-substituted aryl pent-2-ene-1,4-dione derivatives to serve as advanced leads in a medicinal chemistry program targeting multidrug-resistant Gram-positive bacteria. The evidence from direct head-to-head in vitro MIC assays demonstrates that this specific scaffold yields compounds with superior potency compared to the clinical standards linezolid and eperezolid [1]. Use this scaffold to synthesize focused libraries exploring the distal nitrogen substitution, a key site for modulating activity and overcoming resistance mechanisms that limit the efficacy of first-generation oxazolidinones.

Synthetic Chemistry: Construction of Novel Spiroheterocyclic Libraries

Utilize pent-2-ene-1,4-dione as a strategic building block for diversity-oriented synthesis. Its unique reactivity as a 1,4-dicarbonyl Michael acceptor enables the efficient, one-pot construction of 3a,6a-dihydrospirofuro[2,3-d][1,3]dioxoles in good to high yields, a class of heterocycles not readily accessible from simpler enones [2]. This approach is ideal for generating screening collections for phenotypic assays or for medicinal chemistry hit-to-lead campaigns.

Chemical Biology: Development of Electrophilic Probes for Covalent Targeting

Leverage the computationally validated and experimentally confirmed high electrophilicity of the pent-2-ene-1,4-dione core to develop covalent inhibitors or probes targeting cysteine residues in proteins [3]. Its enhanced reactivity, predicted to be superior to simpler α,β-unsaturated aldehydes, makes it a valuable warhead for profiling enzyme families or for studies in targeted protein degradation, where a carefully tuned electrophilic reactivity is critical for selectivity.

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